molecular formula C10H12BrFO B8650880 1-(5-Bromo-2-fluoro-phenyl)-butan-1-ol

1-(5-Bromo-2-fluoro-phenyl)-butan-1-ol

Cat. No.: B8650880
M. Wt: 247.10 g/mol
InChI Key: UVAGGEUONBIJCX-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluoro-phenyl)-butan-1-ol is a halogenated aromatic alcohol with the molecular formula C₁₀H₁₂BrFO and a molecular weight of 247.11 g/mol. The compound features a butanol chain attached to a phenyl ring substituted with bromine at the para-position (C5) and fluorine at the ortho-position (C2). This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates or organic synthesis.

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)butan-1-ol

InChI

InChI=1S/C10H12BrFO/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10,13H,2-3H2,1H3

InChI Key

UVAGGEUONBIJCX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)Br)F)O

Origin of Product

United States

Comparison with Similar Compounds

Chain-Length Variants: 1-(5-Bromo-2-fluorophenyl)propan-1-ol

  • Molecular Formula : C₉H₁₀BrFO
  • CAS : 1197943-64-8
  • Key Differences: The shorter propanol chain (vs. Regulatory information is incomplete, highlighting a gap in hazard classification compared to butanol derivatives.

Functional Group Analog: 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

  • Molecular Formula : C₈H₃BrF₄O
  • CAS : 617706-15-7
  • Key Differences :
    • Replacement of the hydroxyl group (-OH) with a trifluoromethyl ketone (-COCF₃) eliminates hydrogen-bonding capacity, reducing solubility in polar solvents.
    • The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic addition reactions compared to the alcohol .
    • Higher molecular weight (271.01 g/mol) due to additional fluorine atoms.

Positional Isomer: 1-(2-Bromo-6-fluorophenyl)butan-1-ol

  • Molecular Formula : C₁₀H₁₂BrFO
  • CAS : 1602786-26-4
  • Key Differences :
    • Bromine and fluorine substituents are at C2 and C6 (vs. C5 and C2 in the target compound), altering the electronic landscape of the aromatic ring.
    • The meta-fluorine (C6) may sterically hinder reactions at the phenyl ring compared to the para-bromine in the target compound .

Structural Isomerism in Alcohols: Butan-1-ol vs. Butan-2-ol

  • Butan-1-ol : Primary alcohol with the -OH group at the terminal carbon.
  • Butan-2-ol : Secondary alcohol with the -OH group at the second carbon.
  • Key Differences :
    • Primary alcohols (e.g., butan-1-ol derivatives) are more readily oxidized to carboxylic acids, whereas secondary alcohols form ketones.
    • Infrared (IR) spectroscopy distinguishes isomers via O-H stretching frequencies: primary alcohols (~3200–3600 cm⁻¹) vs. secondary alcohols (~3350–3500 cm⁻¹) .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Substituent Positions
1-(5-Bromo-2-fluoro-phenyl)-butan-1-ol Not provided C₁₀H₁₂BrFO 247.11 Primary alcohol Br (C5), F (C2)
1-(5-Bromo-2-fluorophenyl)propan-1-ol 1197943-64-8 C₉H₁₀BrFO 233.08 Primary alcohol Br (C5), F (C2)
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone 617706-15-7 C₈H₃BrF₄O 271.01 Ketone Br (C5), F (C2)
1-(2-Bromo-6-fluorophenyl)butan-1-ol 1602786-26-4 C₁₀H₁₂BrFO 247.11 Primary alcohol Br (C2), F (C6)

Research Findings and Implications

  • Reactivity : The target compound’s primary alcohol group suggests utility in esterification or oxidation reactions, whereas its ketone analog () is more suited for nucleophilic additions.
  • Regulatory Gaps: Propanol and butanol derivatives lack comprehensive safety profiles, necessitating further toxicological studies .
  • Synthetic Applications : Positional isomerism (e.g., ) could influence regioselectivity in cross-coupling reactions due to varying electronic effects on the phenyl ring.

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